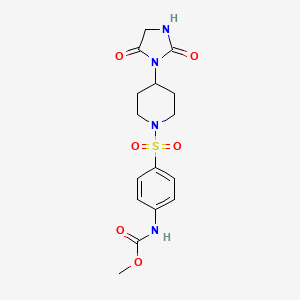

Methyl (4-((4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate

Description

Methyl (4-((4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic carbamate derivative characterized by a methyl carbamate group attached to a phenyl ring, which is further substituted with a sulfonyl-piperidine moiety. The piperidine ring is functionalized with a 2,5-dioxoimidazolidin-1-yl group, introducing both hydrogen-bonding capacity and structural rigidity.

Properties

IUPAC Name |

methyl N-[4-[4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O6S/c1-26-16(23)18-11-2-4-13(5-3-11)27(24,25)19-8-6-12(7-9-19)20-14(21)10-17-15(20)22/h2-5,12H,6-10H2,1H3,(H,17,22)(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLRZVACWKWMSSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C(=O)CNC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (4-((4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Imidazolidinone ring : Contributes to its biological activity.

- Piperidine moiety : Influences interaction with biological targets.

- Carbamate group : Enhances solubility and bioavailability.

The biological activity of Methyl (4-((4-(2,5-dioxoimidazolidin-1-yl)piperidin-1-yl)sulfonyl)phenyl)carbamate is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may act as an antagonist for certain receptors, modulating pathways involved in inflammation and cellular signaling.

Biological Activity

Research has indicated several potential activities of this compound:

1. Antagonistic Activity

Studies have shown that derivatives of the 2,5-dioxoimidazolidine scaffold can act as antagonists for the P2X7 receptor, which is involved in inflammatory responses. For instance, analogues demonstrated IC50 values ranging from 9 nM to 54 nM in inhibiting IL-1β release, indicating potent antagonistic properties .

2. Enzyme Inhibition

The compound may inhibit specific enzymes by binding to their active sites. This property is crucial in drug design for targeting diseases that involve dysregulated enzyme activity.

3. Antimicrobial Properties

Preliminary studies suggest that compounds featuring the imidazolidinone ring may exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment .

Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds:

| Compound Name | Activity | IC50 Value | Reference |

|---|---|---|---|

| KN62 analogue | P2X7R antagonist | 23 nM (ethidium uptake assay) | |

| Benzyl derivative | Enzyme inhibition | Not specified | |

| Other analogues | Antimicrobial | Variable |

Case Studies

A case study involving the structural optimization of related compounds highlighted the importance of substituent placement on the piperidine ring for enhancing biological activity. Modifications led to improved potency against target receptors, demonstrating the significance of structure-activity relationships in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional motifs with several established carbamate pesticides, as outlined below.

Methyl ((4-aminophenyl)sulfonyl)carbamate (Asulam)

- Structure: Features a sulfonyl group linked to an aminophenyl ring and a methyl carbamate.

- Use : Herbicide targeting grasses and weeds via inhibition of folate biosynthesis .

- Comparison: The target compound replaces the aminophenyl group with a piperidine-dioxoimidazolidine system. This substitution likely alters solubility, target affinity, and metabolic stability. The piperidine moiety may enhance membrane permeability, while the dioxoimidazolidine could introduce additional enzyme-binding interactions.

Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate (Benomyl)

- Structure: Contains a benzimidazole core with a butylamino-carbonyl side chain.

- Use : Broad-spectrum fungicide inhibiting microtubule assembly in fungi .

- This structural divergence suggests distinct molecular targets, possibly shifting activity from antifungal to herbicidal or insecticidal applications.

Methyl 1H-benzimidazol-2-ylcarbamate (Carbendazim)

- Structure: Simplified analog of benomyl, retaining the benzimidazole-carbamate core.

- Use : Fungicide with similar microtubule-disruption mechanisms .

Methyl (E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylate (Azoxystrobin)

- Structure: Methoxyacrylate-strobilurin fungicide with a pyrimidine-phenoxy backbone.

- Use : Inhibits mitochondrial respiration in fungi by targeting cytochrome bc1 .

- Comparison: The target compound’s carbamate group contrasts with azoxystrobin’s acrylate moiety, indicating divergent modes of action. Its sulfonyl-piperidine group may confer broader systemic mobility compared to azoxystrobin’s lipophilic cyanophenoxy chain.

Data Table: Structural and Functional Comparison

Hypothesized Advantages and Limitations

- Advantages :

- The dioxoimidazolidine group may enhance binding to urease or protease enzymes, expanding target scope beyond typical carbamate pesticides.

- Piperidine-sulfonyl linkage could improve systemic translocation in plants compared to simpler sulfonamides like asulam.

- Limitations: Increased molecular weight and polarity might reduce bioavailability in hydrophobic environments. Potential metabolic instability due to the hydrolytically labile carbamate and dioxoimidazolidine groups.

Q & A

Q. What validation criteria ensure consistency in chromatographic purity across labs?

- Methodology : Adopt harmonized system suitability tests (e.g., USP Chromatography guidelines from and ), including plate count ≥2000 and tailing factor ≤2.0 for HPLC peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.